VPC-13566: A Novel Androgen Receptor Antagonist for Prostate Cancer
VPC-13566: A Novel Androgen Receptor Antagonist for Prostate Cancer
An In-depth Technical Guide on its Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of VPC-13566, a novel small molecule inhibitor of the androgen receptor (AR), for researchers, scientists, and drug development professionals in the field of prostate cancer therapeutics.
Introduction: Targeting the Androgen Receptor in Prostate Cancer
The androgen receptor (AR) is a critical driver of prostate cancer progression, including the development of castration-resistant prostate cancer (CRPC).[1] While current therapies primarily target the androgen binding site (ABS) of the AR, the emergence of resistance mechanisms, such as AR mutations, necessitates the development of novel therapeutic strategies. VPC-13566 represents a promising approach by targeting a distinct site on the AR, the Binding Function 3 (BF3) pocket.[2]
Core Mechanism of Action: Disruption of AR Co-chaperone Interaction
VPC-13566 is a first-in-class small molecule that specifically binds to the BF3 pocket on the surface of the androgen receptor.[2][3][4] This interaction allosterically inhibits AR activity through a multi-faceted mechanism:
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Inhibition of Co-chaperone Binding: The BF3 pocket is a crucial site for the interaction of the AR with various co-chaperone proteins that are essential for its proper folding, stability, and function.[5] VPC-13566 binding to the BF3 pocket competitively inhibits the binding of key co-chaperones, including the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA) and BAG1L.[2][5]
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Blockade of Nuclear Translocation: The interaction with co-chaperones is critical for the cytoplasmic-to-nuclear translocation of the AR upon androgen binding. By disrupting these interactions, VPC-13566 effectively prevents the AR from moving into the nucleus, a prerequisite for its transcriptional activity.[2][6]
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Suppression of AR Transcriptional Activity: By sequestering the AR in the cytoplasm and preventing its nuclear localization, VPC-13566 ultimately leads to a significant reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for prostate cancer cell growth and survival.[2][7]
This unique mechanism of action allows VPC-13566 to overcome common resistance mechanisms associated with traditional anti-androgens that target the androgen binding site.[1]
Quantitative Data Summary
The preclinical efficacy of VPC-13566 has been demonstrated in various in vitro and in vivo models of prostate cancer.
| Assay | Cell Line/Model | Metric | VPC-13566 | Enzalutamide (Comparator) | Reference |
| Cell Viability (MTS Assay) | LNCaP (Androgen-Sensitive) | IC50 | 0.15 µM | Not Reported in this study | [2] |
| MR49F (Enzalutamide-Resistant) | IC50 | 0.07 µM | Resistant | [2] | |
| PC3 (AR-Negative) | Effect | No effect | Not Reported in this study | [2] | |
| AR Transcriptional Activity (PSA Expression) | LNCaP | IC50 | ~40 nM (for PSA expression inhibition) | ~50 nM (for PSA expression inhibition) | [5] |
| MR49F (Enzalutamide-Resistant) | Effect | Significant inhibition of PSA expression | No significant inhibition | [2] | |
| In Vivo Tumor Growth (LNCaP Xenograft) | LNCaP Xenograft Model | Tumor Growth Inhibition | Significant suppression of tumor growth | Significant suppression of tumor growth | [2] |
| LNCaP Xenograft Model | Serum PSA Levels | Significant decrease | Significant decrease | [2] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is based on the methodology described by Lallous et al. (2016).[2]
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Cell Seeding: Prostate cancer cell lines (LNCaP, MR49F, PC3) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.
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Compound Treatment: After 24 hours, the cells are treated with a dose-response range of VPC-13566 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
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Incubation: The plates are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Following incubation, MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is added to each well according to the manufacturer's instructions.
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Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance at 490 nm is measured using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis using graphing software.
AR Transcriptional Activity (PSA Expression) Assay
This protocol is based on the methodology described by Lallous et al. (2016).[2]
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Cell Seeding and Hormone Deprivation: LNCaP or MR49F cells are seeded in 6-well plates. After reaching 70-80% confluency, the cells are hormone-deprived for 24 hours in phenol red-free RPMI medium supplemented with charcoal-stripped fetal bovine serum.
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Compound Treatment and Androgen Stimulation: The cells are pre-treated with various concentrations of VPC-13566 or enzalutamide for 1 hour. Subsequently, the cells are stimulated with a synthetic androgen, R1881 (1 nM), for 24 hours.
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
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Quantitative Real-Time PCR (qRT-PCR): The expression levels of the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH) are quantified by qRT-PCR using specific primers and a fluorescent dye-based detection system.
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Data Analysis: The relative expression of the PSA gene is calculated using the delta-delta Ct method, normalized to the housekeeping gene. The IC50 for PSA expression inhibition is determined from the dose-response curve.
In Vivo Xenograft Tumor Growth Study
This protocol is based on the methodology described by Lallous et al. (2016).[2]
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Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.
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Tumor Cell Implantation: LNCaP cells are suspended in Matrigel and subcutaneously injected into the flanks of the mice.
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Tumor Growth and Castration: Tumor growth is monitored regularly. Once the tumors reach a specific volume, the mice undergo surgical castration to induce a castration-resistant state.
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Compound Administration: When tumor regrowth and a rise in serum PSA are observed, the mice are randomized into treatment groups and treated with VPC-13566 (e.g., via intraperitoneal injection), enzalutamide, or a vehicle control.
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Monitoring: Tumor volume and serum PSA levels are measured at regular intervals throughout the treatment period.
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Data Analysis: Tumor growth curves and changes in serum PSA levels are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Visualizations
Caption: VPC-13566 Mechanism of Action on the AR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VPC-13566 | Androgen Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
